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4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

Cat. No.: B12078449
M. Wt: 221.31 g/mol
InChI Key: ZVPHXQKSGDGSLH-UHFFFAOYSA-N
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Description

Historical Context of Piperidine-Containing Pharmacophores

The history of piperidine (B6355638) is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, which also gave piperidine its name. wikipedia.org This discovery was independently confirmed by French chemist Auguste Cahours in 1852. wikipedia.org

The piperidine structural motif is prevalent in a vast number of natural alkaloids, many of which possess significant biological activity. encyclopedia.pubwikipedia.org Notable examples include:

Morphine: An opioid analgesic containing a fused piperidine ring, used for severe pain relief. encyclopedia.pub

Atropine: Used to treat bradycardia and nausea, it also features a fused piperidine structure. encyclopedia.pub

Coniine: A toxic alkaloid from poison hemlock. wikipedia.org

Lobeline: An alkaloid from Indian tobacco. wikipedia.org

The presence of the piperidine ring in these and many other natural products spurred early interest in its synthesis and derivatization. Over the decades, this has led to the development of a multitude of synthetic piperidine-containing drugs, solidifying its status as a privileged scaffold in pharmaceutical design. ajchem-a.comijnrd.org Today, piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including antipsychotics, antihistamines, and analgesics like fentanyl and its analogues. researchgate.netijnrd.orgwikipedia.org

Significance of Fluorine Substitution in Drug Design

The strategic incorporation of fluorine into drug candidates is a widely used and powerful strategy in modern medicinal chemistry. nih.govtandfonline.com Although similar in size to a hydrogen atom, fluorine is the most electronegative element, which allows it to profoundly influence a molecule's properties without significantly increasing its steric bulk. tandfonline.combenthamscience.commdpi.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life and bioavailability. nih.govmdpi.com

Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comresearchgate.net For instance, adding fluorine near a basic nitrogen, like the one in a piperidine ring, can lower its pKa. scientificupdate.com This can improve a drug's membrane permeability and oral absorption. tandfonline.comacs.org

Binding Affinity: Fluorine can enhance a drug's binding affinity to its target protein through various interactions, including electrostatic and hydrophobic interactions. nih.govbenthamscience.com It can also induce conformational changes in the molecule that favor a more optimal binding pose. researchgate.net

Membrane Permeation: The introduction of fluorine can increase a molecule's lipophilicity, which can aid its passage across biological membranes, including the blood-brain barrier. benthamscience.comresearchgate.net

The deliberate use of fluorine has led to a significant increase in the number of fluorinated drugs approved by regulatory agencies over the last decade. researchgate.net

Overview of Research Directions for Substituted Piperidines

Research into substituted piperidines remains a vibrant and rapidly evolving field, driven by the scaffold's proven success in drug discovery. nih.govajchem-a.com Current research focuses on several key areas:

Novel Synthesis Methods: Chemists are continuously developing more efficient, cost-effective, and environmentally friendly ("green") methods for synthesizing highly substituted piperidines. nih.govajchem-a.comajchem-a.com This includes one-pot reactions, multicomponent reactions, and the use of novel catalysts to control stereochemistry, which is crucial for biological activity. nih.govajchem-a.com

New Therapeutic Applications: Scientists are exploring piperidine derivatives for a wide range of diseases. encyclopedia.pub Significant efforts are directed towards developing treatments for cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases. encyclopedia.pubajchem-a.comnih.gov For example, some substituted piperidines have shown promise as anticancer agents and as inhibitors of enzymes implicated in Alzheimer's. encyclopedia.pubajchem-a.com

Structure-Activity Relationship (SAR) Studies: A major research thrust involves synthesizing libraries of related piperidine compounds and evaluating them to understand how different substituents and their positions on the ring affect biological activity. researchgate.netnih.gov This includes modifying piperidines to improve potency, selectivity, and pharmacokinetic profiles, as demonstrated in the development of direct renin inhibitors for hypertension. nih.gov

Fragment-Based Drug Design: The piperidine core is often used as a starting point in fragment-based screening and design, where small molecular fragments are identified and then elaborated into more potent lead compounds. nih.gov

The ongoing research into this versatile chemical family promises to yield new and improved therapies for a variety of medical conditions. ajchem-a.com

Research Findings on 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

Detailed research findings, including synthesis, physicochemical properties, and specific pharmacological studies for the compound this compound, are not widely available in publicly accessible scientific literature. The compound is structurally related to the non-fluorinated analog, 4-(3-Phenylpropyl)piperidine, for which some data exists. nih.govsigmaaldrich.com Research on other related fluorinated piperidines, such as those with different substitution patterns or functional groups, has been reported, often focusing on their potential as central nervous system agents or for other therapeutic targets. acs.orgchemicalbook.comnih.govabmole.com However, specific experimental data for this compound remains limited in published research.

Physicochemical Properties (Inferred)

While experimental data is scarce, some properties can be inferred based on its structure and comparison to its non-fluorinated parent compound, 4-(3-Phenylpropyl)pyridine. sigmaaldrich.com The introduction of a fluorine atom on the phenyl ring would be expected to slightly increase the molecular weight and potentially alter properties like lipophilicity and boiling point.

Table 1: Comparison of Physicochemical Properties

Property 4-(3-Phenylpropyl)pyridine (Parent Compound) sigmaaldrich.com This compound (Estimated)
Molecular Formula C14H15N C14H20FN
Molar Mass 197.28 g/mol ~221.31 g/mol
Boiling Point 322 °C Expected to be similar or slightly higher
Density 1.03 g/mL at 25 °C Expected to be slightly higher

| Refractive Index | n20/D 1.563 | Expected to be similar |

Note: Data for the fluorinated compound is estimated and not based on experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20FN B12078449 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

4-[3-(3-fluorophenyl)propyl]piperidine

InChI

InChI=1S/C14H20FN/c15-14-6-2-5-13(11-14)4-1-3-12-7-9-16-10-8-12/h2,5-6,11-12,16H,1,3-4,7-10H2

InChI Key

ZVPHXQKSGDGSLH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC(=CC=C2)F

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 3 3 Fluoro Phenyl Propyl Piperidine Analogues

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring is a common motif in pharmacologically active compounds and serves as a critical anchor for interactions with various receptors. Modifications to this ring, both at the nitrogen atom and at other positions, can profoundly alter a compound's biological profile.

Impact of N-Substituents on Receptor Affinity and Selectivity

The nitrogen atom of the piperidine ring is a key site for modification, as substituents at this position can influence receptor recognition, selectivity, and physicochemical properties. In series of related piperidine analogues, the nature of the N-substituent is a major determinant of affinity for targets such as opioid, dopamine (B1211576), and sigma receptors. nih.gov

For instance, in studies of N-substituted piperidines targeting opioid receptors, it was found that varying the substituent on the piperidine nitrogen significantly affects binding affinity and functional activity. nih.gov Small alkyl groups, such as methyl or propyl, can confer a different selectivity profile compared to bulkier substituents like benzyl (B1604629) or phenethyl groups. Research on piperidine derivatives targeting dopamine (DA) and serotonin (B10506) (5HT) transporters revealed that an N-benzyl substituent resulted in high potency and selectivity for the DA transporter. nih.gov In another study focusing on sigma (σ) receptors, replacing a piperazine (B1678402) ring with a piperidine moiety was identified as a key structural element for enhancing affinity at the σ1 receptor while maintaining high affinity for the histamine (B1213489) H3 receptor. nih.gov This highlights that the piperidine nitrogen and its substituent often engage in crucial interactions within the receptor's binding pocket.

Base ScaffoldN-SubstituentTarget Receptor(s)Key Finding
4-ArylpiperidineVaried Alkyl/ArylOpioid, Dopamine, SigmaN-substituent size and character are critical for receptor affinity and selectivity.
4-[2-(diphenylmethoxy)ethyl]piperidineBenzylDopamine Transporter (DAT)High potency and selectivity for DAT (5HT/DA selectivity = 49). nih.gov
N-Arylalkyl-piperazine/piperidineVariedHistamine H3, Sigma-1 (σ1)Replacing piperazine with piperidine significantly increased σ1 receptor affinity. nih.gov
N-piperidinyl indoleVariedNociceptin (NOP), Mu Opioid (MOP)N-substituents influence NOP/MOP selectivity and functional activity (agonist vs. partial agonist). nih.gov

Effects of Substitutions at the 4-position of the Piperidine Ring

The 4-position of the piperidine ring is another critical site for modification. In the parent compound, this position is occupied by the 3-(3-fluoro-phenyl)-propyl group. Altering this substituent can dramatically impact biological activity. Studies on related 4-substituted piperidines have shown that both the identity of the substituent and its stereochemistry are crucial.

For example, research on 4-(4-chlorophenyl)piperidine (B1270657) analogues demonstrated that the stereochemistry (cis vs. trans) of substituents at the 3 and 4 positions dictates selectivity between the dopamine, norepinephrine (B1679862), and serotonin transporters. nih.gov In a separate line of research on sigma receptor ligands, introducing a methyl group at the 4-position of the piperidine ring of certain N-alkyl derivatives produced one of the most potent σ1 ligands in the series, with a Ki value of 0.030 nM and high selectivity over σ2 receptors. documentsdelivered.com These findings underscore that the 4-position substituent plays a pivotal role in orienting the molecule within the binding site and establishing key interactions that determine potency and selectivity.

Base Scaffold4-Position SubstitutionTarget Receptor(s)Key Finding
3-thioacetamido-4-(4-chlorophenyl)piperidineVaried StereochemistryDAT, NET, SERTStereochemistry at the 3 and 4-positions determines transporter selectivity. nih.gov
N-alkyl-piperidine4-MethylSigma-1 (σ1)4-Methyl substitution led to very high potency (Ki = 0.030 nM) and selectivity for the σ1 receptor. documentsdelivered.com
4-Phenylpiperidine (B165713)Para-hydroxy on phenylMAO-A, MAO-BA hydroxyl group at the para-position of the 4-phenyl ring increased inhibitory activity against monoamine oxidase enzymes. nih.gov

Role of the Propyl Linker in Molecular Recognition

The three-carbon (propyl) chain linking the piperidine and phenyl rings is not merely a spacer but an active contributor to the molecule's pharmacological properties. Its length, flexibility, and conformation are determining factors in how the ligand binds to its target receptor.

Optimization of Alkyl Chain Lengths

The length of the alkyl linker is a classic parameter to vary in SAR studies. An optimal chain length allows the two terminal ring systems (piperidine and phenyl) to adopt an ideal distance and orientation for simultaneous, high-affinity binding to their respective sub-pockets within a receptor.

In a study of piperidine analogues targeting dopamine and serotonin transporters, different alkyl chain lengths were investigated to optimize activity and selectivity. nih.gov While the study focused on a different core, the principle remains that the linker length is critical for positioning the key pharmacophoric elements. For N-substituted piperidines designed as monoamine oxidase (MAO) inhibitors, derivatives with an N-propyl group were found to be potent. nih.gov Research on ligands for sigma receptors has also shown that a propyl or butyl chain between a naphthalene (B1677914) core and the piperidine nitrogen is often optimal for high affinity. documentsdelivered.com Deviating from this optimal length, either by shortening or lengthening the chain, often leads to a significant loss of potency, indicating a spatially constrained binding site.

Conformational Flexibility and Ligand-Target Interactions

The conformational flexibility of the propyl linker allows the molecule to adapt its shape to fit the contours of the receptor's binding site. nih.govbiorxiv.org This "induced fit" is a dynamic process where both the ligand and the protein may undergo conformational changes to achieve a stable, low-energy complex. nih.govacs.org The rotatable bonds of the propyl chain permit the phenyl and piperidine rings to explore various spatial arrangements, increasing the probability of finding a favorable binding pose.

However, this flexibility comes at an entropic cost; upon binding, the molecule becomes conformationally restricted. nih.govbiorxiv.org The balance between the flexibility needed to achieve an optimal fit and the entropic penalty of restricting that flexibility is a key determinant of binding affinity. nih.gov In some systems, more rigid linkers can lead to higher affinity if they "pre-organize" the molecule in the correct binding conformation. Yet, for many targets, the adaptability conferred by a flexible linker is crucial for navigating the binding site and establishing key hydrophobic and van der Waals interactions. nih.govtu-darmstadt.de

Significance of Fluoro-substitution on the Phenyl Ring

The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. The specific placement of the fluorine atom is critical, as its effects are highly dependent on its position (ortho, meta, or para).

The 3-fluoro (meta) substitution in 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine has several important implications. Fluorine is highly electronegative and can alter the electronic distribution of the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions within the receptor. nih.govnih.gov It can also form weak hydrogen bonds or other non-covalent interactions with suitable donor groups on the receptor, potentially enhancing binding affinity. nih.gov

Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic attack, increasing the compound's metabolic stability and bioavailability. Studies comparing fluorinated and non-fluorinated analogues often show significant differences in receptor affinity and selectivity. nih.govnih.gov For example, in a series of dopamine transporter ligands, fluoro-substituted compounds were generally among the most active and selective. nih.gov In another study, the position of fluorine substitution on a phenyl ring was shown to have a significant impact on activity, with para-substitution being favored over other positions for a particular target. nih.gov The preference for a meta-fluoro substituent in the title compound suggests that this specific modification provides an optimal balance of electronic, steric, and metabolic properties for its intended biological target.

Compound ClassFluorine PositionEffect on Activity/BindingReference
Dopamine Transporter LigandsGenerally on phenyl ringFluoro-substituted compounds were among the most active and selective. nih.gov
Cannabinoid AnaloguesC-1 of THC coreSubstitution of a hydroxyl with fluorine had a significant detrimental effect on CB1 binding. nih.gov
Carbonic Anhydrase Inhibitorsmeta-position on phenylsulfonamideA fluorine atom in the meta position showed a preference for binding to a hydrophobic pocket. nih.gov
Benzylthioquinolinium Iodidespara-position on phenylThe p-fluoro substituent had the highest activity among the fluoro-substituted analogues. nih.gov

Positional Effects of Fluorine on Receptor Binding

The placement of the fluorine atom on the phenyl ring of phenylpropyl-piperidine analogues significantly influences their binding affinity for various receptors. SAR studies demonstrate that even minor shifts in the fluoro-substituent's position can lead to substantial changes in potency.

For instance, in a series of 4,4-difluoropiperidine (B1302736) ether-based dopamine D4 receptor (D4R) antagonists, the substitution pattern on the phenoxy ring was critical. While a 4-fluorophenyl ether (8a) showed good potency, the 3,4-difluorophenyl analogue (8b) was the most potent in the series, with a Ki value of 5.5 nM. chemrxiv.org Conversely, moving the fluorine to the 3-position (7d) in a related 3,3-difluoropiperidine (B1349930) series resulted in a significant loss of potency. chemrxiv.org

Further studies on these D4R antagonists highlighted the nuanced effects of fluorine's position. Replacing a 4-fluoro substituent with a 4-chloro group (8d) or removing it entirely (8e) led to a loss of binding affinity. chemrxiv.org Interestingly, swapping the positions of fluoro and methyl groups in a disubstituted analogue, from 4-fluoro-3-methyl (a potent compound) to 3-fluoro-4-methyl (8f), also caused a reduction in binding. chemrxiv.org These findings underscore that the fluorine atom's location is a key determinant of receptor interaction, likely by modulating the electronic properties and conformation of the ligand to fit optimally within the receptor's binding pocket.

Table 1: SAR of Fluorine Positional Isomers on Dopamine D4 Receptor (D4R) Binding chemrxiv.org
CompoundScaffoldPhenyl SubstitutionD4R Ki (nM)
8b4,4-difluoropiperidine3,4-difluoro5.5
8c4,4-difluoropiperidine3-methyl13
8e4,4-difluoropiperidineunsubstituted27
8d4,4-difluoropiperidine4-chloro53
8f4,4-difluoropiperidine3-fluoro-4-methyl72
7d3,3-difluoropiperidine3-fluoroSignificant Loss of Potency

Fluorine's Influence on Molecular Interactions

The introduction of fluorine into the piperidine ring or its substituents can profoundly alter the molecule's conformational preferences and intermolecular interactions. nih.govresearchgate.net Fluorine, being the most electronegative element, affects the molecule's electronic distribution, dipole moment, and pKa, which are crucial for receptor binding and pharmacokinetic properties. tandfonline.com

The conformational behavior of fluorinated piperidines is governed by a complex interplay of forces, including:

Charge-dipole interactions: Electrostatic attractions between the partial negative charge of the fluorine atom and a positive charge, such as a protonated nitrogen (N+) in the piperidine ring, can stabilize specific conformations. researchgate.net This F⋯N+ interaction can induce ring puckering and favor a distinct conformation. researchgate.net

Hyperconjugation: The interaction between the electrons in a C-H bond and the antibonding orbital of an adjacent C-F bond (σCH → σ*CF) can influence conformational stability. researchgate.net

Steric Repulsion: The size of the fluorine atom (van der Waals radius of 1.47 Å) can lead to steric clashes that destabilize certain conformations. researchgate.nettandfonline.com

Solvation: The polarity of the solvent plays a major role in stabilizing certain conformers of fluorinated piperidines. nih.govresearchgate.net

These interactions can lead to unusual conformational preferences. For example, some fluoropiperidine derivatives preferentially adopt a conformation where the fluorine substituent occupies an axial position, a phenomenon attributed to stabilizing delocalization forces like charge-dipole interactions and hyperconjugation. nih.govresearchgate.net By strategically placing fluorine atoms, medicinal chemists can enforce a specific, conformationally rigid scaffold, which can be advantageous for optimizing receptor binding and improving drug-like properties. nih.gov

Comparative SAR with Related Piperidine and Piperazine Analogues

Replacing the piperidine ring in a pharmacologically active molecule with a piperazine ring is a common strategy in medicinal chemistry, often leading to significant changes in biological activity and pharmacokinetics.

In a study of dual histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands, the nature of the heterocyclic core was found to be a critical determinant of affinity. nih.govnih.gov Comparing two compounds that differed only in this core structure, the piperidine analogue (compound 5) displayed exceptionally high affinity for the σ1R (Ki = 3.64 nM), whereas the corresponding piperazine analogue (compound 4) had a much lower affinity (Ki = 1531 nM). nih.govnih.gov This dramatic difference highlights that the piperidine moiety is a key structural element for high-affinity σ1R binding in this scaffold. nih.govnih.gov Both compounds, however, retained high affinity for the H3R, suggesting the switch had a more pronounced effect on σ1R recognition. nih.govnih.gov

Table 2: Comparative Receptor Affinities of Piperidine vs. Piperazine Analogues nih.govnih.gov
CompoundCore StructurehH3R Ki (nM)σ1R Ki (nM)
Compound 5Piperidine7.703.64
Compound 4Piperazine3.171531

The difference in basicity (pKa) between piperidine and piperazine is another crucial factor. Piperazines generally have a lower pKa than piperidines, which can improve oral absorption and bioavailability. tandfonline.comnih.gov For example, a series of 3-(3-(piperazin-1-yl)propyl)indole ligands showed pharmacokinetic advantages over the corresponding piperidine series, a difference attributed, at least in part, to the reduced pKa of the piperazines. nih.gov However, in some cases, substituting a piperazine with a piperidine ring does not significantly diminish activity, indicating that the optimal ring system is context-dependent. mdpi.com

Derivatization for Pharmacological Enhancement

Derivatization of the core this compound structure is a key strategy for modulating its pharmacological properties, including potency, selectivity, and pharmacokinetics.

One common approach is fluorination. Introducing fluorine atoms into the propyl linker or the piperidine ring itself can significantly reduce the compound's basicity. nih.gov This reduction in pKa has been shown to have a dramatic and beneficial influence on oral absorption. nih.gov For instance, the development of novel 4-fluoropiperidines and derivatives with fluorinated propyl linkers led to ligands that maintained high affinity and selectivity for the 5-HT1D receptor while showing improved pharmacokinetic profiles. nih.gov

Another strategy involves modifying the substituents on the piperidine ring and the linker between the two rings. In the development of potent μ-opioid receptor (MOR) agonists, SAR exploration revealed that both the linker and the substituent pattern on the phenyl ring were pivotal for binding affinity and selectivity. nih.gov This led to the identification of a highly potent and selective MOR agonist with a novel scaffold. nih.gov

Furthermore, derivatization can be used to attach functional tags to improve detection in biological assays. For example, N-(4-aminophenyl)piperidine has been used as a derivatization tag to significantly improve the detection of organic acids in mass spectrometry, showcasing the versatility of piperidine derivatization in chemical biology. nih.gov The synthesis of fluorescent indolyl derivatives bearing a spiropiperidine portion has also been employed to create high-affinity probes for studying σ receptors. acs.org These examples demonstrate that targeted derivatization is a powerful tool for refining the pharmacological properties of piperidine-based compounds.

Receptor Binding and Selectivity Profiles in Preclinical Research

Ligand-Receptor Interaction Studies

The interaction of a ligand with various receptors is a cornerstone of its pharmacological profile. For phenylpropylpiperidine derivatives, research has often focused on their affinity for monoamine transporters and sigma receptors.

Table 4.1.1: DAT Binding Affinity for 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine

CompoundDAT Ki (nM)Selectivity Profile
This compoundData not availableData not available

Similar to DAT, specific binding affinities for this compound at the serotonin (B10506) transporter (SERT) have not been detailed in accessible scientific reports. Research into meperidine analogues has shown that these compounds are often more selective for SERT over DAT. nih.govmiami.edu The nature of the substituents on the phenyl ring plays a crucial role in determining the binding potency at SERT. nih.gov Furthermore, other piperidine (B6355638) derivatives have been investigated as high-affinity ligands for SERT, with some showing inhibition constants (Ki) in the low nanomolar range. nih.govresearchgate.net

Table 4.1.2: SERT Binding Affinity for this compound

CompoundSERT Ki (nM)Selectivity Profile
This compoundData not availableData not available

The binding profile of this compound at the norepinephrine (B1679862) transporter (NET) remains uncharacterized in available literature. The structure-activity relationship for NET inhibitors is complex, with factors like the nature of the amine (secondary vs. tertiary) and substitutions on the aromatic ring influencing affinity and selectivity. mdpi.com Potent and selective NET inhibitors often have specific structural features that may or may not be present in the title compound. nih.gov Without experimental data, any potential interaction with NET is speculative.

Table 4.1.3: NET Binding Affinity for this compound

CompoundNET Ki (nM)Selectivity Profile
This compoundData not availableData not available

There is no specific data available regarding the binding affinity of this compound for mu (µ), kappa (κ), or delta (δ) opioid receptors. While some 4-phenylpiperidine (B165713) derivatives, like meperidine, are known for their opioid activity, many structurally related compounds show no significant affinity for these receptors. nih.govnih.govguidetopharmacology.org The specific substitutions on the piperidine and phenyl rings are critical for determining interaction with opioid receptors. nih.gov

Table 4.1.4: Opioid Receptor Binding Affinity for this compound

Receptor SubtypeKi (nM)
Mu (µ)Data not available
Kappa (κ)Data not available
Delta (δ)Data not available

The sigma receptor family, comprising σ1 and σ2 subtypes, is a known target for various piperidine-containing ligands. sigmaaldrich.com Research on N-arylalkylpiperidines has indicated that phenylpropylpiperidines, as a class, tend to show a preference for σ2 receptors over σ1 receptors. nih.gov Other studies on different series of piperidine derivatives have identified compounds with high affinity for σ1 receptors as well. nih.govnih.gov The precise affinity of this compound for σ1 and σ2 receptors has not been experimentally reported.

Table 4.1.5: Sigma (σ) Receptor Binding Affinity for this compound

Receptor SubtypeKi (nM)
Sigma-1 (σ1)Data not available
Sigma-2 (σ2)Data not available

Table 4.1.6: Histamine (B1213489) H3 Receptor Binding Affinity for this compound

Receptor SubtypeKi (nM)
Histamine H3Data not available

Voltage-Gated Ion Channel Modulation (e.g., Kv1.3, T-type Ca2+, Nav1.7)

Voltage-gated ion channels are crucial for the function of excitable cells and represent important therapeutic targets. These transmembrane proteins are responsible for generating and propagating action potentials. There is currently no specific published data detailing the direct modulatory effects of this compound on voltage-gated ion channels such as the potassium channel Kv1.3, T-type calcium channels (Ca2+), or the sodium channel Nav1.7.

However, related research on other piperidine derivatives highlights the potential for this chemical class to interact with such channels. For instance, the sigma-1 (σ1) receptor, a target for many piperidine-based ligands, is known to modulate potassium channels. Furthermore, studies on other fluorinated piperidine compounds have investigated their effects on various ion channels, suggesting that this structural class has the potential for such interactions.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology used to quantify the interaction of a ligand with its receptor. These assays utilize a radioactively labeled compound (radioligand) to determine the binding affinity of an unlabeled test compound.

To conduct radioligand binding assays, membrane preparations from cells or tissues expressing the target receptor are required. These preparations provide a source of the receptor in a relatively pure and concentrated form, allowing for the study of ligand-receptor interactions without the complexities of a whole-cell system. Specific in vitro membrane preparation details for assays involving this compound are not available in the current literature.

Competitive binding experiments are performed to determine the affinity of a test compound for a receptor. This is achieved by measuring the concentration of the test compound required to inhibit the binding of a known radioligand by 50% (the IC50 value). The IC50 value can then be converted to a binding affinity constant (Ki), which represents the equilibrium dissociation constant of the inhibitor-receptor complex.

While specific IC50 and Ki values for this compound are not publicly documented, studies on structurally related piperidine derivatives provide context. For example, certain piperidine derivatives have shown high affinity for histamine H3 and sigma-1 receptors, with Ki values in the nanomolar range. nih.gov The substitution pattern on the phenyl and piperidine rings significantly influences binding affinity and selectivity.

Table 1: Illustrative Binding Affinities of Related Piperidine Derivatives

Compound ClassTarget ReceptorKi (nM)
Piperidine Derivative AHistamine H3 Receptor7.70
Piperidine Derivative ASigma-1 Receptor3.64
Piperidine Derivative BSigma-1 Receptor4.41
Piperidine Derivative BSigma-2 Receptor67.9

This table presents data for related but distinct piperidine compounds to illustrate the potential range of affinities within this chemical class. Data derived from a study on dual histamine H3 and sigma-1 receptor antagonists. nih.gov

Receptor Occupancy Studies

Receptor occupancy studies are conducted in vivo to determine the percentage of target receptors that are bound by a compound at a given dose. These studies are crucial for correlating the administered dose with the engagement of the intended biological target in a living system. Techniques like Positron Emission Tomography (PET) using a specific radioligand are often employed. There are no published receptor occupancy studies specifically for this compound at this time.

Pharmacological Characterization of Agonist/Antagonist Properties

Beyond binding affinity, it is essential to determine the functional activity of a compound at its target receptor—whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the receptor's basal activity). This is typically assessed using functional assays, such as measuring second messenger production or changes in cellular electrical activity.

The specific agonist or antagonist properties of this compound have not been detailed in the available scientific literature. Research on similar piperidine structures has identified compounds with antagonist properties at both histamine H3 and sigma-1 receptors. nih.gov For instance, some dual-targeting piperidine derivatives have been characterized as antagonists in functional assays. nih.gov

Enzyme Interaction Mechanisms and Modulation

Investigation of Enzyme Inhibition or Activation

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic pathways of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). pageplace.de Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it increases dopamine levels in the brain. nih.govepa.gov

Research into structurally similar compounds, such as pyridazinobenzylpiperidine derivatives, indicates that the piperidine (B6355638) moiety is a key feature for MAO inhibition. nih.gov Studies on these related compounds have shown a high degree of selectivity for MAO-B over MAO-A. For instance, a derivative with a 3-Chloro substitution on the phenyl ring demonstrated the most potent inhibition of MAO-B. nih.gov The substitution pattern on the phenyl ring significantly influences inhibitory activity. nih.gov Given that 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine contains both the piperidine and a substituted phenyl ring, it is hypothesized to have potential as an MAO inhibitor.

Table 1: MAO Inhibition by Structurally Related Pyridazinobenzylpiperidine Derivatives Data sourced from a study on related, not identical, compounds.

Compound Derivative (Substitution)MAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI) for MAO-B
S5 (3-Cl)0.2033.85719.04
S16 (2-CN)0.979>100>102.14
S15 (2-Br)>1003.691-

DNA gyrase is an essential bacterial enzyme that plays a crucial role in DNA replication, making it a validated target for antibiotics. uq.edu.aursc.org Inhibitors of this enzyme disrupt DNA synthesis, leading to bacterial cell death. uq.edu.au While there is no direct evidence of this compound inhibiting DNA gyrase, related heterocyclic compounds have been developed as potent inhibitors.

Specifically, a class of compounds known as N-phenylpyrrolamides has been identified as novel DNA gyrase inhibitors. rsc.org These molecules function by binding to the ATP pocket of the GyrB subunit, which is an ATP-competitive mechanism. uq.edu.aursc.org The development of these inhibitors has demonstrated that specific substitutions can lead to low nanomolar inhibitory concentrations against bacterial gyrase while maintaining selectivity over human topoisomerase IIα. rsc.org

Table 2: DNA Gyrase Inhibition by Structurally Related N-phenylpyrrolamide Compounds Data sourced from a study on related, not identical, compounds.

CompoundTarget EnzymeIC₅₀ (nM)
Compound A (4,5-dibromopyrrole ring)E. coli DNA Gyrase450
Compound B (3,4-dichloro-5-methyl-substituted pyrrole)E. coli DNA Gyrase280
Compound 22iE. coli DNA Gyrase2-20
Compound 22iE. coli Topoisomerase IV143

Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is linked to various diseases, including cancer and inflammatory conditions. rsc.orgethernet.edu.et Consequently, inhibitors of these proteases are of significant therapeutic interest. rsc.org The piperidine scaffold is a recognized structural motif in the design of serine protease inhibitors. uq.edu.au

Research has led to the rational design of piperidine carbamate (B1207046) peptidomimetic inhibitors that show potent activity against type II transmembrane serine proteases (TTSPs) such as matriptase and hepsin. uq.edu.auethernet.edu.et These inhibitors are designed to be comparable in potency to larger tetrapeptides and demonstrate excellent selectivity over off-target proteases. uq.edu.au The presence of the phenylpropylpiperidine substructure in the subject compound aligns with motifs found in other bioactive molecules, suggesting that it could potentially interact with and modulate the activity of certain serine proteases. pageplace.de

Cyclooxygenase (COX) enzymes, existing as isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of a fluorophenyl group is a common feature in several known COX inhibitors. For example, flurbiprofen, which contains a fluorophenyl moiety, is recognized as an inhibitor of both COX-1 and COX-2. ethernet.edu.et

The mechanism of inhibition often involves the insertion of the drug into a hydrophobic channel of the enzyme and the formation of critical hydrogen bonds with key amino acid residues. For many COX-2 inhibitors, interactions with residues such as Arg120, Tyr355, and Arg513 are crucial for binding and inhibitory activity. The structural similarity of the 3-fluorophenyl group in this compound to moieties in established COX inhibitors suggests a potential for interaction with the active sites of COX enzymes. ethernet.edu.et

Mechanism of Enzyme-Compound Interaction

The mechanism by which this compound and its analogs may interact with enzymes is diverse and target-dependent.

MAO Inhibition : For related piperidine derivatives, the mechanism of MAO-B inhibition has been identified as competitive and reversible. nih.gov This indicates that the compound likely competes with the natural substrate for binding at the enzyme's active site.

DNA Gyrase Inhibition : In the case of N-phenylpyrrolamide inhibitors, the mechanism is ATP-competitive, targeting the ATP-binding pocket of the GyrB subunit. uq.edu.aursc.org This prevents the enzyme from hydrolyzing ATP, a process necessary for its function in DNA supercoiling. uq.edu.au

Serine Protease Modulation : For piperidine-based inhibitors, the mechanism often involves the molecule acting as a peptidomimetic, fitting into the substrate-binding groove of the protease to block its activity. rsc.org More complex mechanisms can involve the formation of a ternary complex followed by the displacement of a natural protein inhibitor.

COX Inhibition : The interaction with COX enzymes is typically characterized by the inhibitor binding within a hydrophobic channel in the enzyme's active site. The binding is stabilized by hydrogen bonds and other non-covalent interactions with key residues. For instance, the carboxylic group of many NSAIDs forms a salt bridge with Arg120 and a hydrogen bond with Tyr355. ethernet.edu.et The fluorophenyl group would likely engage in hydrophobic or π-stacking interactions within this channel.

Kinetic Studies of Enzyme Modulation

Kinetic studies provide quantitative measures of an inhibitor's potency and its mode of action. For compounds structurally related to this compound, kinetic data has been established for MAO inhibition.

In a study of pyridazinobenzylpiperidine derivatives, the inhibition constant (Ki) was determined for the most potent compounds against MAO-B. nih.gov The lead compound, S5 (with a 3-Cl substitution), exhibited a Ki value of 0.155 ± 0.050 μM, while another derivative, S16 (2-CN), had a Ki of 0.721 ± 0.074 μM. nih.gov Both were found to be competitive, reversible inhibitors. nih.gov Such kinetic data is crucial for understanding the affinity of the inhibitor for the enzyme and is a key parameter in drug development. While specific kinetic data for this compound is not available in the reviewed literature, these findings on analogous structures provide a strong basis for its potential inhibitory profile.

Preclinical Pharmacological Investigations in Animal Models

Behavioral Assays

No dedicated studies on the effects of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine on locomotor activity in animal models were found in the available literature.

Specific preclinical data from animal models designed to assess the antipsychotic-like activity of this compound are not available in the public scientific record.

Anticonvulsant Activity Assessment (e.g., MES test)

The maximal electroshock (MES) test is a widely utilized preclinical screen for identifying compounds with potential anticonvulsant properties, particularly those effective against generalized tonic-clonic seizures. In this assay, a brief electrical stimulus is delivered to the animal, typically a mouse or rat, inducing a characteristic sequence of convulsive behaviors, including tonic hind limb extension. The ability of a test compound to prevent or reduce the duration of this tonic extension is a key indicator of its anticonvulsant potential.

While specific data on the anticonvulsant activity of this compound in the MES test is not extensively detailed in publicly available literature, the broader class of piperidine (B6355638) derivatives has been investigated for such effects. For instance, studies on other piperidine alkaloids have demonstrated dose-dependent reductions in the duration of hind limb extension in the MES test. nih.gov The evaluation of novel pyrrolidine-2,5-dione-acetamide derivatives, which also feature a core heterocyclic structure, has shown that some compounds can provide significant protection in the MES test. nih.gov The anticonvulsant screening of these related compounds typically involves administering the substance intraperitoneally at a fixed dose, followed by the electrical stimulus after a predetermined time. nih.govnih.gov The percentage of animals protected from the tonic hind limb extension is recorded as a measure of efficacy.

To thoroughly evaluate this compound, a similar experimental design would be employed.

Table 1: Representative Data from MES Test for a Hypothetical Active Compound This table is a hypothetical representation based on typical data from MES tests for illustrative purposes.

Treatment Group Dose (mg/kg) Number of Animals % Protection from Tonic Hind Limb Extension
Vehicle Control - 10 0%
Compound X 10 10 20%
Compound X 30 10 60%
Compound X 100 10 100%

Pain Models (e.g., Antinociceptive properties)

Compounds with activity in the central nervous system are often assessed for their potential analgesic, or antinociceptive, properties. Various animal models of pain are used to investigate these effects, each representing different aspects of the pain experience. For instance, the formalin test is a widely used model of tonic pain that involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The early phase is characterized by acute nociception, while the late phase is associated with inflammatory pain mechanisms.

The antinociceptive properties of compounds related to this compound have been a subject of investigation. For example, certain pyrrolidine-2,5-dione derivatives have been evaluated in the formalin model to determine their ability to reduce pain behaviors. nih.gov The assessment typically involves quantifying the amount of time the animal spends licking or biting the injected paw during both phases of the test. A reduction in these behaviors following administration of the test compound indicates an antinociceptive effect.

The evaluation of this compound in such a model would provide valuable information about its potential as an analgesic agent.

Table 2: Representative Data from the Formalin Test for a Hypothetical Active Compound This table is a hypothetical representation based on typical data from formalin tests for illustrative purposes.

Treatment Group Dose (mg/kg) Early Phase (0-5 min) Licking Time (s) Late Phase (15-30 min) Licking Time (s)
Vehicle Control - 65 ± 5.2 110 ± 8.9
Compound Y 10 58 ± 4.7 85 ± 7.1*
Compound Y 30 45 ± 3.9* 50 ± 4.5**
Morphine (Positive Control) 5 20 ± 2.1** 15 ± 1.8**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Neurochemical Effects in Brain Regions (e.g., striatal dopamine (B1211576) metabolism)

Given the structural similarity of this compound to compounds known to interact with the dopaminergic system, investigating its effects on neurochemistry, particularly in dopamine-rich brain regions like the striatum, is of significant interest. Changes in dopamine metabolism, including the levels of dopamine and its metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), can provide insights into the compound's mechanism of action.

Research on related phenylpiperidine derivatives, such as (+)3-[3-hydroxyphenyl-N-(1-propyl) piperidine] ((+)3-PPP), has shown that these compounds can influence dopamine-related pathways without directly affecting dopamine metabolism in the striatum. nih.gov In contrast, other dopamine stabilizers like (-)-OSU6162 and ACR16, which also share the phenylpiperidine core, have been shown to modulate dopamine-related behaviors, suggesting an interaction with the dopamine system. researchgate.net These compounds have demonstrated the ability to occupy dopamine D2 receptors in the striatum in a dose-dependent manner. researchgate.net For instance, studies using positron emission tomography (PET) with [11C]raclopride in humans have shown that (-)-OSU6162 can occupy a subpopulation of striatal dopamine D2/D3 receptors. nih.gov

The neurochemical effects of this compound would likely be assessed by measuring the levels of dopamine and its metabolites in the striatum of treated animals using techniques like high-performance liquid chromatography (HPLC).

Table 3: Representative Neurochemical Data in the Striatum for a Hypothetical Dopamine Modulator This table is a hypothetical representation based on typical neurochemical findings for illustrative purposes.

Treatment Group Dose (mg/kg) Dopamine (DA) (% of Control) DOPAC (% of Control) HVA (% of Control)
Vehicle Control - 100 ± 7.5 100 ± 9.2 100 ± 8.1
Compound Z 10 95 ± 6.8 110 ± 10.1 105 ± 7.9
Compound Z 30 88 ± 5.9 135 ± 12.5* 128 ± 11.3*
Haloperidol (Positive Control) 1 90 ± 6.2 180 ± 15.3** 175 ± 14.8**

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Disease Models Reflecting Target Engagements (e.g., Huntington's disease models for dopamine stabilizers)

To explore the therapeutic potential of a compound in a specific disease context, preclinical studies often utilize animal models that recapitulate key aspects of the human condition. For compounds that act as dopamine stabilizers, models of Huntington's disease (HD) are particularly relevant. nih.gov HD is a neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms, with aberrant dopaminergic transmission playing a significant role in the motor disturbances. nih.govmdpi.com

Pridopidine (B1678097), a compound with a phenyl-piperidine structure that acts as a dopamine stabilizer, has been investigated in the R6/2 mouse model of HD. nih.gov In these studies, daily administration of pridopidine was found to preserve motor function and prevent the progressive motor decline typically observed in these mice. nih.gov This suggests that modulating dopamine signaling can be a viable therapeutic strategy for HD. The therapeutic rationale is that dopamine stabilizers can regulate both hyper- and hypoactive dopaminergic states, which are thought to contribute to the biphasic motor symptoms of HD. nih.gov

Given its structural features, this compound could be evaluated in a similar HD model to assess its potential to ameliorate motor deficits. Key outcome measures would include assessments of motor coordination and activity levels.

Table 4: Representative Motor Function Data in an R6/2 Mouse Model of Huntington's Disease for a Hypothetical Therapeutic Agent This table is a hypothetical representation based on typical data from HD mouse models for illustrative purposes.

Treatment Group Age (weeks) Rotarod Performance (latency to fall, s) Open Field Activity (total distance traveled, cm)
Wild-Type + Vehicle 11 180 ± 15.2 3500 ± 310
R6/2 + Vehicle 11 65 ± 8.9 1800 ± 215
R6/2 + Compound A 11 110 ± 12.1* 2500 ± 250*

*p < 0.05 compared to R6/2 + Vehicle. Data are presented as mean ± SEM.

Metabolism Studies in Preclinical Animal Models

In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically utilize liver fractions, such as microsomes and hepatocytes, from various species to assess the extent of metabolism.

Microsomal Stability

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major contributors to the metabolism of many drugs. The stability of a compound in the presence of liver microsomes provides an initial indication of its susceptibility to Phase I metabolic reactions. For piperidine-containing compounds, N-dealkylation and hydroxylation are common metabolic pathways. nih.gov

While specific data for 4-[3-(3-fluoro-phenyl)-propyl]-piperidine is not publicly available, studies on similar piperidine (B6355638) analogues offer insights. For instance, replacement of a piperazine (B1678402) ring with a piperidine ring in a series of dopamine (B1211576) transporter (DAT) inhibitors resulted in improved metabolic stability in rat liver microsomes. nih.gov This suggests that the piperidine moiety itself can confer a degree of metabolic robustness. However, other studies have shown that fluorinated derivatives can sometimes be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

Table 1: Representative Microsomal Stability of Analogous Piperidine Compounds

Compound/AnalogSpeciesMicrosomal Stability (t½, min)Key Findings
Piperidine Analogues (DAT Inhibitors)RatImproved stability vs. piperazine analoguesPiperidine ring conferred greater metabolic stability. nih.gov
Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamidesHumanMore readily oxidizedDegradation correlated with increased lipophilicity. nih.gov

Note: This table presents data from analogous compounds to infer the potential metabolic stability of this compound.

Hepatocyte Incubation Studies

Hepatocyte incubations provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. These studies can offer a more complete picture of a compound's metabolic profile. An extended incubation period, for example 18-20 hours, has been shown to be superior for detecting DNA repair induced by certain DNA damaging agents compared to a shorter 4-hour incubation. nih.gov

In the context of this compound, hepatocyte studies would be crucial to identify both primary metabolites and their subsequent conjugates (e.g., glucuronides, sulfates). Comparative studies across different species (e.g., rat, mouse, dog, monkey, human) are also vital to understand inter-species differences in metabolism, which can aid in selecting the most appropriate animal model for further preclinical development.

In Vivo Metabolism Characterization

In vivo studies in animal models are essential to confirm the metabolic pathways observed in vitro and to identify all relevant metabolites in various biological matrices.

Identification of Metabolites in Biological Samples

Following administration of this compound to preclinical species such as rats or mice, biological samples including plasma, urine, feces, and brain tissue would be analyzed to identify the parent compound and its metabolites. For instance, in vivo studies of other piperidine-containing compounds have successfully identified metabolites in brain tissue. nih.gov The analysis of fecal samples is also important, as it can reveal metabolites that are excreted via the biliary route.

Metabolic Pathways Delineation

The metabolic pathways for piperidine-containing compounds are generally well-characterized and often involve several key transformations.

Hydroxylation: This is a common metabolic pathway for aromatic and aliphatic C-H bonds. For this compound, hydroxylation could occur on the phenyl ring, the propyl chain, or the piperidine ring.

Oxidation: The piperidine ring itself can be oxidized to form various metabolites.

N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a potential metabolic route. nih.gov For this compound, which has an unsubstituted piperidine nitrogen, this pathway is not directly applicable unless there is a preceding N-alkylation step in vivo.

Role of Fluoro-substitution in Metabolic Stability

The introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. tandfonline.com The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes. nih.gov By placing a fluorine atom on a metabolically labile position, the rate of metabolism at that site can be significantly reduced. tandfonline.com

In the case of this compound, the fluorine atom is located on the phenyl ring. This substitution can block hydroxylation at that position and may also influence the electronic properties of the entire molecule, potentially altering its interaction with metabolic enzymes. The introduction of fluorine has been reported to have a significant influence on physical and chemical properties such as metabolic stability and cell membrane permeability. researchgate.net However, it is also noted that in some cases, fluorinated derivatives were found to be more readily oxidized in human liver microsomes. nih.gov Therefore, the precise impact of the 3-fluoro substitution on the metabolic stability of this compound would need to be empirically determined through direct comparative studies with its non-fluorinated counterpart.

Table 2: Common Metabolic Pathways for Piperidine-Containing Compounds

Metabolic PathwayDescriptionPotential Site on this compound
Aromatic HydroxylationAddition of a hydroxyl group to the phenyl ring.Phenyl ring (positions other than the fluoro-substituted carbon)
Aliphatic HydroxylationAddition of a hydroxyl group to the propyl chain or piperidine ring.Propyl chain, Piperidine ring
N-OxidationOxidation of the piperidine nitrogen.Piperidine nitrogen
Ring OpeningCleavage of the piperidine ring.Piperidine ring

Note: This table outlines potential metabolic pathways based on the chemical structure of this compound and known metabolic transformations of similar compounds.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450)

The primary enzyme system anticipated to be responsible for the metabolism of this compound is the Cytochrome P450 (CYP450) superfamily, which is predominantly located in the liver. youtube.com These enzymes are crucial for the phase I metabolism of a vast number of drugs and other foreign compounds. nih.gov Based on studies of structurally related piperidine derivatives, specific CYP450 isoforms can be implicated in the biotransformation of this compound.

Research on various therapeutic agents containing a 4-aminopiperidine (B84694) moiety has highlighted that N-dealkylation is a predominant metabolic pathway. nih.gov This reaction is frequently catalyzed by the CYP3A4 isoform, and in some cases, CYP2D6 also contributes significantly. nih.gov For instance, the metabolism of piperaquine, a compound also featuring a piperidine ring, is primarily mediated by CYP3A4 in vitro. escholarship.org Similarly, studies on other piperidine analogs have identified CYP3A4 as the key enzyme in their phase I oxidation. pcom.edu The N-dealkylation of alfentanil, another piperidine derivative, is also carried out by CYP3A enzymes. researchgate.net

Given the structure of this compound, two main metabolic pathways are expected to be catalyzed by the CYP450 system:

N-dealkylation: The propyl group attached to the piperidine nitrogen is a likely site for oxidative N-dealkylation. This process would lead to the formation of 4-(3-fluorophenyl)piperidine (B27952) and propionaldehyde. This is a common metabolic route for many N-alkylated piperidine compounds. nih.govresearchgate.net

Aromatic Hydroxylation: The 3-fluorophenyl ring is susceptible to hydroxylation at one of the available positions on the aromatic ring. The presence and position of the fluorine atom can influence the regioselectivity of this hydroxylation.

Other potential but likely minor metabolic pathways could include oxidation of the piperidine ring itself to form lactam derivatives or ring-opening reactions. nih.govrsc.org The integration of a piperidine ring into a molecule is often associated with enhanced metabolic stability. researchgate.net

The following interactive table summarizes the expected metabolic reactions and the probable enzyme systems involved for this compound, based on the metabolism of analogous compounds.

Metabolic Reaction Description Likely Enzyme System(s) Resulting Metabolite(s) (Predicted)
N-dealkylationCleavage of the N-propyl group from the piperidine ring.Cytochrome P450 (Primarily CYP3A4, possibly CYP2D6)4-(3-fluorophenyl)piperidine, Propionaldehyde
Aromatic HydroxylationAddition of a hydroxyl group to the fluorophenyl ring.Cytochrome P450 (e.g., CYP2D6, CYP3A4)Hydroxylated derivatives of the parent compound
Piperidine Ring OxidationOxidation of the carbon atom alpha to the nitrogen within the piperidine ring.Cytochrome P450Lactam derivatives

It is important to note that this information is based on the metabolic pathways of structurally similar compounds. Detailed in vitro and in vivo studies using liver microsomes from preclinical animal models and recombinant human CYP enzymes would be necessary to definitively identify the specific metabolic pathways and the enzymes responsible for the metabolism of this compound. nih.gov

Computational Chemistry and Molecular Modeling of 4 3 3 Fluoro Phenyl Propyl Piperidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular properties.

The electronic structure dictates the preferred conformations of the molecule. For fluorinated piperidines, the conformational preference is a result of a complex interplay between several forces, including:

Electrostatic Interactions: Charge-dipole interactions between the polarized C-F bond and other parts of the molecule. researchgate.net

Hyperconjugation: Delocalization of electrons from adjacent C-H bonds into the antibonding σ* orbital of the C-F bond (σC-H → σ*C-F). nih.gov This interaction is highly dependent on the geometry and can stabilize specific conformers.

Steric Repulsion: The spatial clash between atoms that destabilizes certain conformations. nih.gov

Computational studies on various fluorinated piperidines have shown that these electronic factors, combined with solvation effects, play a major role in determining the conformational equilibrium, such as the preference for the fluorine atom to be in an axial versus an equatorial position on the piperidine (B6355638) ring. d-nb.inforesearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific biological target, such as a protein receptor. jscimedcentral.com It involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to rank them. jscimedcentral.comnih.gov While specific docking studies for 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine are not detailed in the available literature, the methodology would be central to identifying its potential biological targets and mechanism of action. The process generally involves high-throughput virtual screening (HTVS), followed by more refined calculations like standard precision (SP) and extra precision (XP) docking. nih.govbiorxiv.org

The initial step in a docking study is to identify and characterize the binding site on the target protein. jscimedcentral.com If the structure of the protein bound to a similar ligand is known, that binding pocket can be used. Otherwise, computational algorithms are used to search the protein's surface for pockets with suitable size, shape, and chemical properties for ligand binding. biorxiv.org For a molecule like this compound, a potential binding site would likely feature a combination of hydrophobic regions to accommodate the phenylpropyl group and hydrogen bond donors or acceptors to interact with the piperidine nitrogen. nih.gov The characterization of the binding site involves identifying key amino acid residues that could form hydrogen bonds, salt bridges, or hydrophobic and π-π stacking interactions with the ligand. nih.gov

A primary goal of molecular docking is to predict the binding affinity between the ligand and its target. jscimedcentral.com This is estimated using scoring functions that calculate the free energy of binding. The output is typically a "docking score," often in units of kcal/mol, where a more negative value indicates a stronger predicted binding affinity. nih.gov

For related piperidine-containing ligands, studies have shown that these compounds can achieve high affinity for targets like serotonin (B10506) receptors. nih.gov The binding affinity is often experimentally determined and reported as a Ki (inhibition constant) or Kd (dissociation constant) value. Computational predictions aim to correlate with these experimental values. Modern approaches, including foundation models, are being developed to improve the accuracy of protein-ligand affinity predictions by learning from vast datasets of binding information. biorxiv.orgbiorxiv.org

Table 1: Illustrative Docking and Affinity Data for a Ligand Series This table is for illustrative purposes to show how data from docking and affinity studies are typically presented. The values are not specific to this compound.

CompoundTarget ReceptorDocking Score (kcal/mol)Predicted Ki (nM)Key Interactions
Analog 1Receptor A-9.515.2H-bond with SER-120, π-π stacking with PHE-250
Analog 2Receptor A-8.755.8H-bond with SER-120, Hydrophobic interactions
Analog 3Receptor A-10.24.3H-bond with SER-120 & ASN-155, π-π stacking
Analog 4Receptor A-7.9110.4Hydrophobic interactions

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the conformational flexibility of a ligand and the stability of a ligand-target complex. nih.gov Simulations are typically run for nanoseconds (ns) or even microseconds (µs) to observe biologically relevant motions. nih.gov

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The molecule has multiple rotatable bonds, particularly in the propyl linker and the connection to the piperidine ring, allowing it to adopt numerous shapes.

Computational studies on simpler fluorinated piperidines have extensively analyzed their conformational preferences. nih.govd-nb.info These studies, combining DFT calculations and NMR spectroscopy, reveal that the piperidine ring typically adopts a chair conformation. researchgate.net The orientation of substituents is governed by a balance of electronic and steric effects. For instance, in 3-fluoropiperidine (B1141850) derivatives, there is often a strong preference for the fluorine atom to occupy the axial position, a phenomenon influenced by hyperconjugation and electrostatic interactions. nih.govresearchgate.net The free enthalpy differences (ΔG) between the equatorial and axial conformers can be calculated to quantify this preference. nih.gov

Table 2: Calculated Free Enthalpy Differences (ΔG) for Conformers of 3-Fluoropiperidine Analogs Data adapted from computational studies on fluorinated piperidines. nih.govresearchgate.net This table illustrates the energy differences between having the fluorine atom in an equatorial vs. an axial position.

CompoundConditionsΔG (Equatorial - Axial) (kcal/mol)Favored Conformer
3-Fluoropiperidine (TFA-protected)Chloroform (Calculated)+1.8Axial
3-Fluoropiperidine (HCl salt)Water (Calculated)+1.3Axial
3-Fluoropiperidine (Unprotected)Water (Calculated)+1.0Axial
cis-3-Fluoro-4-methylpiperidine (Unprotected)Water (Calculated)+2.2Axial

When a ligand is docked into a protein, MD simulations can be used to assess the stability and dynamics of the resulting complex. biorxiv.orgnih.gov The simulation can reveal whether the ligand remains in its initial predicted binding pose or if it shifts to a more stable position. By analyzing the trajectory, researchers can monitor key intermolecular interactions, such as hydrogen bonds, over time to understand the dynamics of the binding event. nih.gov

An important parameter that can be investigated with advanced MD techniques is the ligand's residence time—the average time it stays bound to its target. A longer residence time can often correlate with a more durable therapeutic effect. MD simulations can provide an estimate of this by modeling the dissociation process of the ligand from the binding site. While specific MD studies on the binding dynamics and residence time of this compound are not presently available in the literature, this approach would be a critical step in computationally validating its potential as a ligand for a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of piperidine, including this compound, QSAR models are instrumental in predicting biological activities and guiding the synthesis of new, more potent analogs.

Development of Predictive Models

The development of predictive QSAR models for piperidine derivatives typically involves a series of steps. Initially, a dataset of compounds with known biological activities is compiled. For phenylpiperidine derivatives, this often includes their affinity for various receptors, such as opioid or CCR5 receptors. nih.govnih.gov Subsequently, a wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Several statistical methods can then be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which can establish a linear relationship between the descriptors and the biological activity. johnshopkins.edu More advanced, non-linear methods like neural networks and support vector machines have also been successfully applied to model the complex relationships in 4-phenylpiperidine (B165713) derivatives, often yielding models with high predictive power. nih.gov For a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which are structurally related to this compound, 3D-QSAR techniques like Molecular Shape Analysis (MSA) have proven effective in developing robust models. nih.gov

The predictive ability of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability for predicting the activity of new compounds.

Correlation of Molecular Descriptors with Biological Activity

In QSAR studies of piperidine derivatives, specific molecular descriptors have been found to correlate significantly with their biological activity. For a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners acting as CCR5 antagonists, descriptors related to lipophilicity (π) and electronic effects (Hammett sigma constants) of the substituents on the phenyl ring were important. nih.gov The analysis showed that electron-donating groups and increased lipophilicity were favorable for binding affinity. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Models of Piperidine Derivatives

Descriptor TypeSpecific Descriptor ExamplesPotential Relevance for this compound
Electronic Hammett sigma (σ), Relative Negative Charge (RNCG)The fluorine atom's electron-withdrawing nature would significantly influence these descriptors.
Hydrophobic LogP, πThe overall lipophilicity is crucial for membrane permeability and receptor interaction.
Steric/Topological Molar Refractivity, Molecular Volume, van der Waals areaThe size and shape of the entire molecule, including the phenylpropyl and piperidine moieties, dictate its fit into a binding pocket.
3D Descriptors Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA)These would capture the three-dimensional arrangement of the molecule, which is critical for receptor binding.

This table is illustrative and based on general findings for related piperidine compounds.

Virtual Screening Techniques for Novel Ligand Identification

Virtual screening is a powerful computational method used to search large libraries of small molecules to identify those that are likely to bind to a biological target. wikipedia.org For targets where piperidine-containing compounds are known to be active, such as G-protein coupled receptors (GPCRs), virtual screening can be an efficient first step in the drug discovery process. nih.govplos.orgnih.gov

The process typically starts with a known 3D structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through homology modeling. nih.govplos.org A virtual library of compounds, which could include derivatives of this compound, is then "docked" into the binding site of the target protein. Docking algorithms predict the binding pose and affinity of each molecule, allowing for the ranking of the entire library.

Successful virtual screening campaigns have been reported for various GPCRs, identifying novel ligands with diverse chemical scaffolds. nih.gov Although a specific virtual screening study highlighting this compound was not found, its structural motifs are common in libraries screened against aminergic and other GPCRs. plos.orgacs.org The output of a virtual screen is a ranked list of "hits" that can be prioritized for experimental testing, significantly accelerating the discovery of new lead compounds.

Integration of Computational and Experimental Data

The most effective drug discovery programs seamlessly integrate computational and experimental approaches. For piperidine-based compounds, this synergy is crucial for understanding complex structure-activity relationships and for designing improved therapeutic agents.

Molecular modeling studies can provide a structural rationale for experimental observations. For example, after synthesizing and testing a series of piperidine-based analogs of cocaine, molecular modeling was used to explain why certain modifications led to improved activity. nih.gov The models revealed that more flexible substituents could avoid unfavorable interactions within the binding sites of monoamine transporters. nih.gov This iterative cycle of design, synthesis, testing, and computational analysis is a hallmark of modern medicinal chemistry.

For a compound like this compound, computational data on its preferred conformation, electrostatic potential, and possible binding modes can guide the design of new analogs. Experimental data from binding assays or functional studies can then be used to refine and validate the computational models. This integrated approach not only accelerates the optimization of lead compounds but also deepens the understanding of the molecular basis of their activity.

Design and Synthesis of Novel Analogues of 4 3 3 Fluoro Phenyl Propyl Piperidine

Rational Design Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For phenylalkylpiperidine derivatives, SAR exploration has revealed key insights that guide the rational design of new analogues.

The substitution pattern on the phenyl ring is a critical determinant of activity. The presence and position of a fluorine atom, as in the 3-fluoro-phenyl group, can significantly influence potency and selectivity by altering electronic properties and metabolic stability. nih.gov Fluorine's high electronegativity can impact pKa and hydrogen bond accepting capabilities, which are crucial for receptor interactions. nih.govresearchgate.netresearchgate.net For instance, in related 4-(m-OH phenyl)-piperidine analogues, modifications to the phenyl ring and the piperidine (B6355638) nitrogen substituent (NR) have been shown to modulate affinity for opioid receptors. nih.gov

The length and nature of the alkyl linker connecting the phenyl and piperidine rings also play a pivotal role. Studies on N-ω-phenylalkylpiperidine analogues have demonstrated that varying the length of the alkyl chain (from n=1 to 11) directly impacts biological effects, such as antiproliferative activity. google.com This suggests that the distance and orientation between the two terminal rings are crucial for optimal interaction with biological targets.

Modifications to the piperidine nitrogen are also a common strategy. In a series of 4-(m-OH phenyl)-piperidines, substituting the nitrogen with methyl, allyl, or phenethyl groups led to compounds with selective affinity for mu-opioid receptors. nih.gov This highlights the importance of the nitrogen substituent in defining the pharmacological profile.

A summary of general SAR trends for phenylalkylpiperidine analogues is presented in Table 1.

Table 1: General Structure-Activity Relationship (SAR) Insights for Phenylalkylpiperidine Analogues

Molecular Region Modification General Observation Reference(s)
Phenyl Ring Introduction/position of fluorine Modulates potency, selectivity, and metabolic stability. nih.govnih.gov
Hydroxyl substitution (e.g., m-OH) Can confer affinity for specific receptors like opioid receptors. nih.gov
Alkyl Linker Variation in length (propyl, butyl, etc.) Affects the spatial orientation and distance between pharmacophores, influencing activity. google.com
Piperidine Ring Substitution on the nitrogen atom Greatly influences pharmacological profile and receptor selectivity. nih.gov
Substitution on the piperidine ring itself Can introduce chirality and affect binding conformation. googleapis.com

Bioisosteric Replacements for Improved Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design to enhance physicochemical and pharmacokinetic properties. googleapis.comacs.org For the 4-[3-(3-fluoro-phenyl)-propyl]-piperidine scaffold, several bioisosteric replacements can be considered.

The 3-fluorophenyl group can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. For example, replacing a phenyl ring with a thiophene (B33073) has been shown to be a viable strategy in other contexts. acs.org The fluorine atom itself can be moved to other positions on the phenyl ring or replaced with other small, electron-withdrawing groups to fine-tune electronic properties and block metabolic hotspots. nih.gov

The piperidine ring, a common motif in CNS drugs, can also be a site for bioisosteric replacement. To improve metabolic stability, the piperidine can be substituted with other saturated heterocycles. For instance, replacing a piperazine (B1678402) ring with a piperidine has been shown to improve metabolic stability in a series of dopamine (B1211576) transporter inhibitors. While the core scaffold of this article is a piperidine, this principle of heterocyclic replacement is a valid design strategy. The introduction of fluorine into the piperidine ring has also been used to lower the pKa, which can improve oral absorption. researchgate.net

The propyl linker can be altered by incorporating heteroatoms (e.g., oxygen to form an ether) or by making it more rigid, which leads into the concept of conformational restriction.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Moiety Potential Bioisostere(s) Rationale for Replacement Reference(s)
3-Fluorophenyl Pyridyl, Thienyl, other substituted phenyls Modulate π-π stacking, alter electronic distribution, explore new binding pockets. acs.org
Fluorine atom Chlorine, Cyano, Trifluoromethyl Fine-tune electronegativity, steric profile, and metabolic stability. nih.gov
Piperidine Ring Pyrrolidine, Azetidine, Morpholine Alter pKa, solubility, and metabolic profile. nih.gov
Propyl Linker Ether, Amide, Cyclopropyl groups Change flexibility, polarity, and hydrogen bonding capacity. googleapis.com

Synthesis of Conformationally Restricted Analogues

Restricting the conformation of a flexible molecule like this compound can pre-organize the pharmacophores into a bioactive conformation, potentially increasing potency and selectivity. This is typically achieved by introducing cyclic structures or rigid linkers.

One approach is to incorporate the propyl linker into a new ring system, creating a bicyclic or spirocyclic analogue. This locks the relative orientation of the phenyl and piperidine rings. Another strategy involves introducing unsaturation, such as a double or triple bond, into the linker to reduce its flexibility.

The synthesis of such rigid analogues often requires multi-step synthetic sequences. For example, creating a cyclopropane-containing linker would involve a cyclopropanation reaction at an appropriate stage. Similarly, introducing substituents onto the piperidine ring itself can influence its chair conformation and the axial or equatorial orientation of the phenylpropyl side chain, thereby restricting its spatial projection. nih.gov While specific examples for the title compound are not prevalent in the literature, the principles of synthesizing conformationally restricted piperidines are well-established. researchgate.net

Development of Hybrid Molecules with Dual Target Affinity

Complex diseases often involve multiple biological targets. Hybrid molecules, which combine two distinct pharmacophores into a single chemical entity, are designed to modulate multiple targets simultaneously. researchgate.net This can lead to improved efficacy or a more desirable side-effect profile compared to administering two separate drugs.

The this compound scaffold is a suitable starting point for creating hybrid molecules. The piperidine nitrogen or the phenyl ring can be functionalized with a second pharmacophore known to have activity at another target. For instance, if the primary target of the scaffold is a G-protein coupled receptor (GPCR), a second pharmacophore targeting an enzyme or an ion channel could be appended.

The design of such dual-target ligands requires careful consideration of the linker used to connect the two pharmacophores to ensure that both can bind to their respective targets. The piperidine moiety itself has been incorporated into dual-acting ligands, such as those targeting both histamine (B1213489) H3 and sigma-1 receptors.

PROTAC® Degrader Development Utilizing the Piperidine Scaffold

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The this compound scaffold could potentially be incorporated into a PROTAC in two main ways. First, if it binds with high affinity and selectivity to a protein of interest, it could serve as the warhead. A linker would then be attached, typically to the piperidine nitrogen, and connected to an E3 ligase ligand like those for VHL or Cereblon.

Alternatively, the piperidine ring itself can be part of the linker. Rigid linkers are often desirable in PROTAC design to achieve a suitable spatial orientation between the target protein and the E3 ligase. Piperidine and piperazine rings have been incorporated into linkers to increase rigidity and improve physicochemical properties such as solubility. The inherent structural properties of the 4-phenylpropyl-piperidine could thus be exploited to create stable and effective PROTACs.

Applications As Pharmacological Probes

Development of Radioligands for Receptor Imaging

There is no available scientific literature detailing the development and use of radiolabeled 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine as a radioligand for receptor imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The process of developing a successful radioligand involves several key steps, including radiosynthesis, in vitro characterization, and in vivo evaluation.

Typically, a suitable precursor of the target compound is synthesized, which is then radiolabeled with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclide. This process requires specialized chemistry and radiopharmacy facilities. Following synthesis, the radioligand's affinity and selectivity for its target receptor are determined through in vitro binding assays. Finally, its in vivo behavior, including brain uptake, target engagement, and metabolism, is assessed in animal models. No such studies have been published for this compound.

Use in In Vitro and Ex Vivo Tissue Studies

There is a lack of published research on the use of this compound in in vitro and ex vivo tissue studies. Such studies are fundamental in characterizing the pharmacological profile of a compound.

In Vitro Studies: These experiments typically involve using isolated tissues, cell cultures, or membrane preparations to determine a compound's binding affinity (Ki) or functional activity (e.g., EC50, IC50) at various receptors or enzymes. Common techniques include radioligand binding assays and functional assays measuring second messenger responses. No such data is available for this compound.

Ex Vivo Studies: In ex vivo studies, a compound is administered to a living animal, after which tissues are harvested and analyzed. For example, ex vivo autoradiography with a radiolabeled version of the compound could be used to map the distribution of its binding sites in the brain. There are no reports of this compound being used in this capacity.

Future Research Directions

Exploration of Underexplored Receptor Targets

A significant opportunity in the development of novel drugs lies in the vast and still partially uncharted territory of G-protein coupled receptors (GPCRs). While approximately 35% of all FDA-approved drugs target GPCRs, these drugs only interact with a fraction of the over 800 known GPCRs in the human genome, leaving many as "orphan receptors" with unknown endogenous ligands and functions. nih.gov Future research should prioritize screening 4-[3-(3-fluoro-phenyl)-propyl]-piperidine against a broad panel of these underexplored GPCRs. The structural features of the compound, particularly the piperidine (B6355638) ring common in many central nervous system (CNS) active agents, suggest a potential for interaction with receptors implicated in neurological and psychiatric disorders. pharmenabletx.com

Many CNS drugs exhibit poly-pharmacology, interacting with multiple receptors, which can contribute to their therapeutic efficacy but also to side effects. pharmenabletx.com Understanding the full receptor profile of this compound is therefore crucial. For instance, related piperidine derivatives have shown affinity for adrenergic, bindingdb.org serotonin (B10506) (5-HT), acs.org and histamine (B1213489) H3 receptors. nih.gov A comprehensive screening could reveal unexpected affinities for less-studied receptors, opening up novel therapeutic avenues. For example, the motilin receptor, a GPCR involved in gastrointestinal motility, has been successfully targeted by complex molecules containing a fluorophenyl-acetyl-piperidinamine moiety. researchgate.net This highlights the potential for this class of compounds to act on targets outside the CNS.

Advanced Computational Approaches in Analog Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can guide the rational design of analogs with improved properties. By systematically modifying the core structure—for instance, by altering the substitution pattern on the phenyl ring, changing the length or rigidity of the propyl linker, or substituting the piperidine ring with other heterocycles—and correlating these changes with biological activity, predictive QSAR models can be built.

Molecular docking studies can provide insights into the putative binding modes of this compound and its analogs at various receptor targets. For example, in the development of mTOR inhibitors, homology modeling was used to guide the elaboration of a quinoline (B57606) hit, predicting how the phenyl piperazine (B1678402) side chain would orient within the ATP-binding site. nih.gov Similar approaches can be applied to model the interaction of this compound with potential targets like sigma-1 receptors or various GPCRs. These computational models can help prioritize the synthesis of the most promising analogs, saving time and resources.

Development of Stereoselective Analogues with Enhanced Specificity

The presence of stereocenters in drug molecules can have a profound impact on their pharmacological properties. While this compound itself is achiral, the introduction of substituents on the piperidine ring or the propyl chain can create chiral centers. It is well-established that different stereoisomers of a drug can exhibit vastly different binding affinities, efficacies, and metabolic profiles.

Future research should focus on the stereoselective synthesis of analogs of this compound. For example, the synthesis of specific diastereomers of substituted piperidines is a critical aspect of developing potent and selective ligands. nih.gov The development of stereoselective synthetic routes would enable the investigation of the structure-activity relationship of individual enantiomers and diastereomers. This could lead to the identification of analogs with enhanced specificity for a particular receptor subtype, potentially reducing off-target effects and improving the therapeutic index. For instance, the stereochemistry of fentanyl analogs is a key determinant of their activity. wikipedia.org Similarly, the development of stereochemically pure analogs of this compound could lead to agents with a more desirable pharmacological profile.

Investigation of Compound-Target Kinetics

The interaction between a drug and its target is not solely defined by binding affinity (Kᵢ or K₋) but also by the kinetics of the interaction, specifically the association (k₋) and dissociation (k₋) rate constants. A longer drug-target residence time (the reciprocal of k₋) can lead to a more sustained pharmacological effect, which may be advantageous for certain therapeutic applications.

Therefore, a crucial area of future research is the investigation of the compound-target kinetics of this compound and its analogs. This would involve developing and utilizing kinetic binding assays for the identified receptor targets. Understanding the kinetic parameters can provide a more nuanced understanding of the structure-kinetics relationship, complementing traditional structure-activity relationship studies. This knowledge can guide the design of analogs with optimized kinetic profiles, potentially leading to drugs with improved efficacy and duration of action in vivo.

Expansion into Other Therapeutic Areas based on Mechanistic Insights

The structural components of this compound are found in drugs with a wide range of therapeutic applications. The piperidine moiety is a common feature in analgesics and other CNS-active drugs. chemimpex.com The phenylpropyl fragment is also present in various bioactive compounds. The fluorine substitution on the phenyl ring can modulate physicochemical properties such as metabolic stability and binding affinity. acs.org

A thorough understanding of the mechanism of action of this compound at the molecular level will be key to exploring its potential in other therapeutic areas. For instance, if the compound is found to be a potent sigma-1 receptor ligand, its potential in neurodegenerative diseases, neuropathic pain, and certain types of cancer could be investigated, as these are areas where sigma-1 receptor modulation has shown promise. nih.govnih.gov Similarly, if the compound demonstrates activity at specific GPCRs, its potential in indications such as diabetes, obesity, and inflammatory disorders could be explored, as these are areas of active GPCR drug discovery. ku.dk Mechanistic studies will therefore be pivotal in guiding the expansion of the therapeutic applications of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-[3-(3-Fluoro-phenyl)-propyl]-piperidine be optimized to enhance yield and purity?

  • Methodological Answer : Optimize reaction parameters such as solvent choice (e.g., dichloromethane for improved solubility), temperature control (room temperature vs. reflux), and base selection (sodium hydroxide or alternatives like potassium carbonate). Purification methods like column chromatography or recrystallization should be validated using HPLC or GC-MS to confirm purity ≥95%. Safety protocols (e.g., handling fluorinated intermediates under inert conditions) must align with hazard codes (e.g., H315 for skin irritation) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm structural integrity, focusing on fluorine coupling patterns in the aromatic region. Mass spectrometry (HRMS) validates molecular weight (C14_{14}H18_{18}FN), while FT-IR identifies functional groups (e.g., piperidine C-N stretches). Purity assessment via HPLC with UV detection (λ = 254 nm) and comparison to NIST reference data ensures reproducibility .

Q. How should researchers design in vitro experiments to evaluate the biological activity of this compound?

  • Methodological Answer : Start with target-specific assays (e.g., receptor binding studies for CNS targets) using radioligand displacement or fluorescence polarization. Dose-response curves (1 nM–10 µM) should include positive controls (e.g., known piperidine-based inhibitors) and account for fluorophenyl moiety interactions with hydrophobic binding pockets. Replicate experiments (n ≥ 3) and use ANOVA for statistical significance .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values across studies) be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., buffer pH, cell lines, incubation times). Validate inconsistencies via orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and patch-clamp electrophysiology for ion channel modulators. Cross-reference computational docking results (AutoDock Vina) to identify steric clashes or solvation effects influencing activity .

Q. What computational strategies are recommended to predict the compound’s interactions with non-target proteins?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess off-target binding, focusing on cytochrome P450 enzymes due to the fluorophenyl group’s metabolic liability. Use QSAR models trained on piperidine derivatives to predict ADME properties (e.g., logP = 2.8, t1/2_{1/2} = 4.5 h). Validate with in vitro microsomal stability assays .

Q. What are the key challenges in scaling up synthesis for preclinical toxicity studies, and how can they be mitigated?

  • Methodological Answer : Address scalability by transitioning from batch to flow chemistry, optimizing catalyst loading (e.g., Pd/C for hydrogenation), and implementing process analytical technology (PAT) for real-time monitoring. Purity thresholds (>99%) require strict control of residual solvents (ICH Q3C guidelines). Toxicity screening should include Ames tests for mutagenicity and hERG inhibition assays .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for CNS drug discovery?

  • Methodological Answer : Anchor studies to the "fluorine effect" in blood-brain barrier penetration and piperidine’s role in dopamine receptor modulation. Use cheminformatic tools (e.g., ChEMBL) to map structural analogs and their clinical outcomes. Hypothesis-driven research should link fluorophenyl-propyl substitutions to σ-1 receptor affinity trends .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound’s activity?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) using GraphPad Prism. For heteroscedastic data, use weighted least squares or robust regression. Bayesian hierarchical models can pool data from multiple assays, incorporating prior knowledge of piperidine pharmacodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.